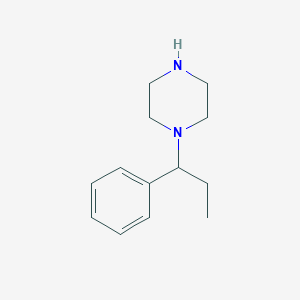

1-(1-Phenylpropyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

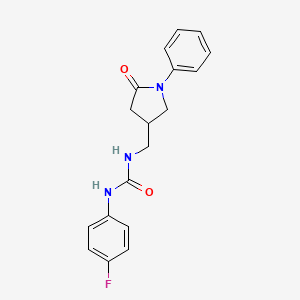

Übersicht

Beschreibung

1-(1-Phenylpropyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a chemical compound belonging to the family of piperazines.

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(1-Phenylpropyl)piperazine, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of 1-(1-Phenylpropyl)piperazine is C13H20N2 . The InChI code is1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The molecular weight of 1-(1-Phenylpropyl)piperazine is 204.32 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Drug Development

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, making it a valuable component in the development of new drugs .

Kinase Inhibitors

Piperazine-containing compounds are often used as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain proteins called kinases, which play a role in cell growth and survival. These inhibitors can be used in the treatment of cancer and inflammatory diseases.

Receptor Modulators

Piperazine derivatives can act as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body’s cells. They can be used to treat a variety of conditions, from mental health disorders to autoimmune diseases.

Aromatic Nucleophilic Substitution

Piperazine-containing compounds can be used in aromatic nucleophilic substitution reactions . This is a type of reaction where an aromatic ring is substituted by a nucleophile. This reaction is commonly used in the synthesis of various organic compounds.

Reductive Amination

Piperazine-containing compounds can be used in reductive amination reactions . Reductive amination is a method for the synthesis of amines from carbonyl compounds, which is widely used in the synthesis of pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

1-(1-Phenylpropyl)piperazine is a derivative of piperazine, which is known to have a wide range of targets. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . Piperazine is also a GABA receptor agonist .

Mode of Action

It is known that piperazine binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been found to be involved in the 5-HT1AR/BDNF/PKA pathway . The compound 6a, a piperazine derivative, was found to have the best affinity with 5-HT1AR and significantly increased the 5-HT level . The expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed, and it was found that compound 6a could reverse the reduction of these expression levels .

Pharmacokinetics

It is known that upon entry into the systemic circulation, piperazine is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Piperazine derivatives have been found to have potential antidepressant activity . The expression levels of 5-HT1AR, BDNF, and PKA in the hippocampus were analyzed, and it was found that compound 6a, a piperazine derivative, could reverse the reduction of these expression levels .

Safety and Hazards

Zukünftige Richtungen

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on further diversifying the structures of piperazine derivatives, potentially leading to the discovery of new drugs with improved pharmacological properties .

Eigenschaften

IUPAC Name |

1-(1-phenylpropyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13(12-6-4-3-5-7-12)15-10-8-14-9-11-15/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCIDTWYFZBDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]pyridine-4-carboxamide](/img/structure/B2416350.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)

![1-(3-methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2416363.png)